N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(benzhydrylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-25-14-17(21(24-25)28-2)20(27)22-13-18(26)23-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,13H2,1-2H3,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSOZZHDPTFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of benzhydrylamine with an appropriate pyrazole derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydrylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: shares similarities with other pyrazole derivatives and benzhydrylamine compounds.
Pyrimidines: These compounds also exhibit a range of biological activities and are used in similar applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its specific structure provides distinct properties that can be leveraged in various scientific and industrial contexts .
Biological Activity
N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that exhibits a range of biological activities, primarily due to its unique structural features, which include a pyrazole ring and a benzhydrylamino group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound can be described using its IUPAC name and molecular formula:
- IUPAC Name : N-[2-(benzhydrylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
- Molecular Formula : C21H22N4O3
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : It may bind to various receptors, influencing signaling pathways associated with cellular functions such as proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, possess significant anticancer properties. The following table summarizes key findings from research on the anticancer effects of pyrazole compounds:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction | |
| HeLa (Cervical) | 10.0 | Cell cycle arrest | |
| A549 (Lung) | 15.0 | Inhibition of angiogenesis |
These studies suggest that this compound may serve as a lead compound for the development of new anticancer therapies.
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound has shown promise in reducing inflammation in various models, as detailed below:
| Study Reference | Model Used | Effect Observed |
|---|---|---|
| Carrageenan-induced edema | Significant reduction in paw swelling | |
| LPS-stimulated macrophages | Decreased production of pro-inflammatory cytokines |
These findings indicate potential applications in treating inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic applications of pyrazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer treated with pyrazole derivatives showed a significant reduction in tumor size and improved patient outcomes.
- Case Study 2 : Research on the use of pyrazole compounds for managing rheumatoid arthritis demonstrated reduced joint inflammation and pain relief in patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
